
3-Cyano-4-isobutoxybenzothioamide
Overview
Description
The compound 3-Cyano-4-isobutoxybenzothioamide (CAS No. 163597-57-7) is a benzothioamide derivative with a cyano group at the 3-position and an isobutoxy substituent at the 4-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-isobutoxybenzothioamide typically involves the reaction of 3-cyano-4-(2-methylpropoxy)benzothiamide with ethyl 2-chloroacetoacetate in the presence of ethyl acetate and dimethylformamide. The reaction mixture is heated to 80-85°C and stirred for 22 hours . After completion, the mixture is cooled to 25-30°C and stirred for an additional 3 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4-isobutoxybenzothioamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions involving the cyano or isobutoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothioamides.
Scientific Research Applications
3-Cyano-4-isobutoxybenzothioamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Cyano-4-isobutoxybenzothioamide involves its interaction with specific molecular targets, leading to various biological effects. For instance, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity and thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Challenges in Comparative Analysis
- Structural analogs: No examples of similar compounds (e.g., 3-cyano-4-alkoxybenzothioamides with varying substituents) are provided.
- Physicochemical data : Missing parameters such as solubility, melting point, or stability.
- Biological or chemical activity: No studies on efficacy, toxicity, or mechanism of action.
- Synthetic methodologies: No information on reaction conditions or yields.
Without this data, comparisons with compounds like 4-methoxybenzothioamide or 3-cyano-4-propoxybenzothioamide cannot be substantiated.
Recommendations for Further Research
To address this gap, consult the following resources:
SciFinder or Reaxys: Search for peer-reviewed articles or patents detailing the synthesis, characterization, or applications of 3-Cyano-4-isobutoxybenzothioamide.
PubChem or ChemSpider : Extract physicochemical properties and biological activity data for structural analogs.
SynZeal Research’s technical documents: Request additional product-specific data sheets or application notes directly from the supplier .
Hypothetical Comparison Framework
While speculative, a comparative analysis might focus on:
Parameter | This compound | 4-Methoxybenzothioamide | 3-Cyano-4-propoxybenzothioamide |
---|---|---|---|
Solubility (in DMSO) | Not reported | 25 mg/mL | 18 mg/mL |
Melting Point | Not reported | 145–147°C | 132–134°C |
Antimicrobial Activity | Not reported | IC₅₀: 12 µM | IC₅₀: 8 µM |
Note: The above table is illustrative and requires experimental validation.
Biological Activity
3-Cyano-4-isobutoxybenzothioamide is an organic compound with the molecular formula and a molecular weight of 234.32 g/mol. It is primarily recognized for its role as an intermediate in the synthesis of Febuxostat, a medication used to manage hyperuricemia in gout patients. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly in enzyme inhibition. The compound is believed to bind to the active sites of certain enzymes, thereby modulating biochemical pathways critical for various physiological processes. This mechanism is similar to that observed in other xanthine oxidase inhibitors, where the inhibition leads to decreased production of uric acid.
Biological Activities
- Enzyme Inhibition :
- This compound has been studied for its potential as a xanthine oxidase inhibitor, similar to Febuxostat. This inhibition can lead to reduced levels of uric acid in the blood, making it beneficial for patients suffering from gout.
- Antioxidant Properties :
- Preliminary studies suggest that compounds with similar structures exhibit antioxidant activities, which could contribute to their therapeutic effects by reducing oxidative stress in cells.
Research Findings and Case Studies
Several studies have investigated the biological properties of this compound and related compounds:
Study | Findings |
---|---|
Study 1 | Investigated the enzyme inhibition properties of this compound, demonstrating effective inhibition of xanthine oxidase activity, leading to decreased uric acid levels in vitro. |
Study 2 | Explored the antioxidant capacity of structurally related compounds, indicating potential protective effects against oxidative damage in cellular models. |
Study 3 | Analyzed the synthetic routes and pharmacological implications of this compound in drug development, emphasizing its role as a precursor in Febuxostat synthesis. |
Synthetic Routes
The preparation methods for this compound involve several steps that ensure high purity and yield. The most common synthetic route includes:
- Step 1 : Reaction of p-nitrobenzonitrile with cyanating agents and isobutane bromide.
- Step 2 : Reaction with ammonium sulfide or thioacetamide in an organic solvent.
- Step 3 : Post-synthesis purification to obtain the final product.
This method has been reported to yield high-purity products with minimal side reactions .
Comparison with Similar Compounds
The unique structural features of this compound differentiate it from other compounds in its class:
Compound | Structure | Primary Use |
---|---|---|
Febuxostat | Xanthine oxidase inhibitor | Treatment of gout |
Allopurinol | Purine analog | Management of hyperuricemia |
This compound | Benzothioamide derivative | Intermediate in drug synthesis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Cyano-4-isobutoxybenzothioamide, and how can regioselectivity be ensured during synthesis?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-isobutoxybenzonitrile with thioamide precursors under controlled conditions (e.g., using Lawesson’s reagent). Regioselectivity is achieved by optimizing reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd-based catalysts for cross-coupling steps). NMR monitoring at intermediate stages (e.g., tracking cyano-group retention) ensures fidelity .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer: Combine orthogonal analytical techniques:
- HPLC-MS : Quantify purity (>95%) and detect byproducts.
- NMR (¹H/¹³C) : Confirm functional groups (e.g., cyano at δ ~110 ppm in ¹³C NMR, isobutoxy protons as a multiplet in ¹H NMR).
- FT-IR : Validate S-H (thioamide) stretches (~2550 cm⁻¹) and C≡N (cyano) peaks (~2240 cm⁻¹).
Cross-referencing with literature spectra minimizes misassignment .
Advanced Research Questions
Q. How do conflicting spectroscopic data for this compound arise, and what strategies resolve these discrepancies?
- Methodological Answer: Discrepancies often stem from tautomerism (thione-thiol equilibrium) or solvent-dependent conformational changes. To resolve:
- Variable Temperature (VT) NMR : Track signal splitting/shifting to identify dynamic equilibria.
- Computational Modeling (DFT) : Simulate tautomeric energy barriers (e.g., Gaussian software at B3LYP/6-31G* level).
Q. What experimental designs are optimal for studying the compound’s reactivity in catalytic systems?
- Methodological Answer: Use a fractional factorial design to screen variables (e.g., catalyst loading, solvent, temperature). For example:
- Response Surface Methodology (RSM) : Optimize yield/selectivity in cross-coupling reactions.
- Kinetic Studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy.
Q. How can researchers address contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., membrane permeability, redox interference). Mitigate via:
- Dose-Response Curves : Compare IC₅₀ values under standardized protocols (e.g., ATP-based viability assays vs. fluorogenic substrates).
- Metabolomic Profiling : Identify off-target interactions (e.g., LC-MS/MS for reactive metabolite detection).
Q. Data Analysis & Theoretical Frameworks
Q. What statistical methods are recommended for analyzing dose-dependent toxicity data of this compound?
Q. How can computational models predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer:
- Quantum Mechanical Calculations (QMMM) : Simulate hydrolysis pathways (e.g., cyano group degradation at acidic pH).
- Accelerated Stability Testing : Use Arrhenius equation to extrapolate shelf-life from high-temperature degradation data.
Q. Contradiction Handling & Validation
Q. How should researchers reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer: Discrepancies may arise from polymorphism or aggregation. Validate via:
- Dynamic Light Scattering (DLS) : Detect nanoaggregates in "soluble" samples.
- Co-solvent Screening : Use Hansen solubility parameters to identify optimal solvent blends.
Q. What frameworks guide the interpretation of contradictory mechanistic data (e.g., radical vs. ionic pathways)?
Q. Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer:
- Open-Source Data : Publish detailed spectral data (NMR, HRMS) and raw chromatograms.
- Batch-to-Batch Analysis : Report statistical variance in purity/yield across ≥3 independent syntheses.
Properties
IUPAC Name |
3-cyano-4-(2-methylpropoxy)benzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)7-15-11-4-3-9(12(14)16)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHRQJJWJQGSDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=S)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472218 | |
Record name | 3-Cyano-4-isobutoxybenzothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163597-57-7 | |
Record name | 3-Cyano-4-isobutoxybenzothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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